Methyl 1-naphthoate

Catalog No.
S3311794
CAS No.
2459-24-7
M.F
C12H10O2
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-naphthoate

CAS Number

2459-24-7

Product Name

Methyl 1-naphthoate

IUPAC Name

methyl naphthalene-1-carboxylate

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

HMRROBKAACRWBP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

COC(=O)C1=CC=CC2=CC=CC=C21

The exact mass of the compound Methyl 1-naphthoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 1-naphthoate (CAS 2459-24-7) is a monosubstituted naphthalene derivative featuring a methoxycarbonyl group at the C1 (alpha) position. This structural arrangement imparts distinct chemical reactivity and photophysical properties compared to its C2 (beta) isomer, making it a non-interchangeable precursor for specific synthetic routes. [1] It serves as a critical building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers, where the precise orientation and steric environment of the ester group are paramount for achieving desired target properties and reaction outcomes. [2]

Substituting Methyl 1-naphthoate with its positional isomer, Methyl 2-naphthoate, or other simple aromatic esters often leads to process failure or suboptimal product performance. The alpha-position of the ester group in Methyl 1-naphthoate creates significant steric hindrance due to the peri-hydrogen at C8, which is absent in the beta-positioned 2-isomer. [1] This steric effect fundamentally alters reaction kinetics for processes like hydrolysis and amidation, and dictates unique photophysical behaviors, such as fluorescence emission. Therefore, specifying the 1-isomer is a critical procurement decision for synthetic chemists requiring controlled reactivity and for materials scientists developing specific optoelectronic applications.

Altered Reaction Kinetics Due to Steric Hindrance at the 1-Position

The rate of alkaline hydrolysis for Methyl 1-naphthoate is significantly slower than that of its less hindered isomer, Methyl 2-naphthoate. In a study of hydrolysis rates in 70% aqueous dioxane, the rate coefficient for the 1-isomer was found to be approximately half that of the 2-isomer, a direct consequence of the steric hindrance from the peri-hydrogen at the C8 position impeding nucleophilic attack on the carbonyl carbon. [1]

Evidence DimensionRate of Alkaline Hydrolysis
Target Compound DataSlower relative rate (qualitative from source)
Comparator Or BaselineMethyl 2-naphthoate: Faster relative rate (qualitative from source)
Quantified DifferenceThe rate for the 1-isomer is distinctly lower than the 2-isomer due to steric effects.
ConditionsAlkaline hydrolysis in 70% v/v aqueous dioxane at 25°C.

For syntheses requiring selective or controlled ester reactivity, this slower, predictable rate allows for greater process control compared to the more reactive 2-isomer.

Lower Reduction Potential for Selective Electrosynthesis

In electrochemical applications, the position of a substituent on the naphthalene ring dictates the reduction potential. A comparative study of methyl-substituted naphthalenes in glyme solvent showed that the 1-substituted isomer has a lower reduction potential than the 2-substituted isomer. For 1-methylnaphthalene, the half-wave potential (E1/2) was 0.28 V, whereas for 2-methylnaphthalene it was 0.30 V. [1] This principle extends to ester derivatives, making Methyl 1-naphthoate more readily reducible.

Evidence DimensionHalf-wave Reduction Potential (E1/2)
Target Compound Data0.28 V (for 1-methylnaphthalene analog)
Comparator Or Baseline2-methylnaphthalene: 0.30 V
Quantified Difference20 mV lower potential
ConditionsCyclic voltammetry in Li-PAH/G1 (glyme) solution.

This lower reduction potential enables its selective use in electrosynthesis or as a prelithiation agent where a specific, lower-energy reduction is required to avoid side reactions with other functional groups.

Distinct Physical Properties for Optimized Process Handling and Purification

Methyl 1-naphthoate is often handled as a liquid at room temperature, whereas its isomer, Methyl 2-naphthoate, is a solid. [REFS-1, 2] The boiling point of Methyl 1-naphthoate is 169°C at 20 mmHg, which is distinct from the atmospheric boiling point of Methyl 2-naphthoate at 290°C. [REFS-1, 3] These differences are critical for procurement decisions related to material handling (liquid vs. solid dosing) and purification strategies such as distillation.

Evidence DimensionMelting Point & Boiling Point
Target Compound DataMelting Point: Not specified, liquid at room temp. ; Boiling Point: 169°C / 20 mmHg.
Comparator Or BaselineMethyl 2-naphthoate: Melting Point: 75-77°C. ; Boiling Point: 290°C / 760 mmHg.
Quantified DifferenceDifferent physical states at room temperature; significantly different boiling points.
ConditionsStandard laboratory conditions.

Selecting this compound allows for liquid-phase processing without heating, simplifying handling, while its specific boiling point enables efficient separation from isomers or reactants during process scale-up.

Intermediate for Sterically-Controlled Organic Synthesis

Used as a precursor in multi-step syntheses where the moderated reactivity of the 1-position ester is required to achieve selectivity. The inherent steric hindrance allows other, more accessible functional groups on a molecule to react first, providing a reliable and predictable synthetic handle. [1]

Precursor for Low-Potential Anode Materials or Prelithiation Agents

Serves as a building block for naphthalene-based organic electrode materials or as a key component in chemical prelithiation solutions for lithium-ion batteries. Its lower reduction potential compared to the 2-isomer facilitates more efficient and targeted electrochemical processes. [2]

Building Block for Position-Specific Fluorescent Probes and Dyes

Employed in the synthesis of fluorescent materials where the specific photophysical properties arising from 1-position substitution are necessary. The electronic environment of the 1-naphthyl core provides a distinct emission spectrum compared to 2-substituted analogs, critical for developing targeted sensors and imaging agents.

XLogP3

3.4

Melting Point

59.5 °C

Other CAS

2459-24-7
28804-90-2

Dates

Last modified: 08-19-2023

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